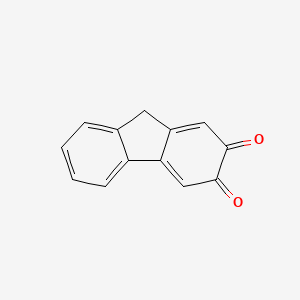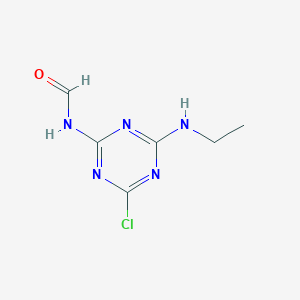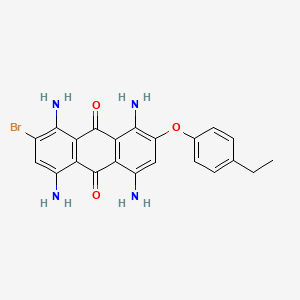
1,4,5,8-Tetraamino-2-bromo-7-(4-ethylphenoxy)anthracene-9,10-dione
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1,4,5,8-Tetraamino-2-bromo-7-(4-ethylphenoxy)anthracene-9,10-dione is a complex organic compound known for its unique structural properties and potential applications in various scientific fields. This compound is part of the anthracene family, which is characterized by a three-ring aromatic hydrocarbon structure. The presence of multiple functional groups, including amino, bromo, and ethylphenoxy groups, makes this compound particularly interesting for research and industrial applications.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 1,4,5,8-Tetraamino-2-bromo-7-(4-ethylphenoxy)anthracene-9,10-dione typically involves multiple steps, starting from simpler anthracene derivatives. The process often includes:
Bromination: Introduction of a bromine atom into the anthracene structure.
Amination: Addition of amino groups at specific positions on the anthracene ring.
Etherification: Attachment of the ethylphenoxy group through an ether linkage.
Each of these steps requires specific reaction conditions, such as the use of catalysts, solvents, and controlled temperatures to ensure the desired product is obtained with high purity and yield.
Industrial Production Methods
In an industrial setting, the production of this compound would likely involve large-scale reactors and continuous flow processes to optimize efficiency and scalability. The use of automated systems for monitoring and controlling reaction parameters would be essential to maintain consistent product quality.
化学反应分析
Types of Reactions
1,4,5,8-Tetraamino-2-bromo-7-(4-ethylphenoxy)anthracene-9,10-dione can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinone derivatives.
Reduction: Reduction reactions can lead to the formation of hydroquinone derivatives.
Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.
Substitution: Nucleophiles like amines or thiols can be used to replace the bromine atom under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield anthraquinone derivatives, while reduction could produce hydroquinone derivatives.
科学研究应用
1,4,5,8-Tetraamino-2-bromo-7-(4-ethylphenoxy)anthracene-9,10-dione has a wide range of applications in scientific research:
Chemistry: Used as a precursor for the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a fluorescent probe in biological imaging.
Medicine: Explored for its potential anticancer properties due to its ability to interact with DNA.
Industry: Utilized in the development of advanced materials, such as organic semiconductors and dyes.
作用机制
The mechanism by which 1,4,5,8-Tetraamino-2-bromo-7-(4-ethylphenoxy)anthracene-9,10-dione exerts its effects is largely dependent on its interaction with specific molecular targets. For instance, in biological systems, the compound may intercalate into DNA, disrupting its function and leading to cell death. The presence of multiple functional groups allows for diverse interactions with various biomolecules, making it a versatile tool in research.
相似化合物的比较
Similar Compounds
- 1,4,5,8-Tetraamino-2,7-bis(p-tolyloxy)anthracene-9,10-dione
- 2,4,5,7-Tetraamino-1,8-dihydroxyanthracene-9,10-dione
Uniqueness
Compared to similar compounds, 1,4,5,8-Tetraamino-2-bromo-7-(4-ethylphenoxy)anthracene-9,10-dione stands out due to the presence of the bromine atom and the ethylphenoxy group. These functional groups confer unique chemical properties, such as increased reactivity and potential for specific interactions with biological targets.
属性
CAS 编号 |
88603-10-5 |
|---|---|
分子式 |
C22H19BrN4O3 |
分子量 |
467.3 g/mol |
IUPAC 名称 |
1,4,5,8-tetraamino-2-bromo-7-(4-ethylphenoxy)anthracene-9,10-dione |
InChI |
InChI=1S/C22H19BrN4O3/c1-2-9-3-5-10(6-4-9)30-14-8-13(25)16-18(20(14)27)22(29)17-15(21(16)28)12(24)7-11(23)19(17)26/h3-8H,2,24-27H2,1H3 |
InChI 键 |
BLRGVLHJLFXONM-UHFFFAOYSA-N |
规范 SMILES |
CCC1=CC=C(C=C1)OC2=C(C3=C(C(=C2)N)C(=O)C4=C(C3=O)C(=C(C=C4N)Br)N)N |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


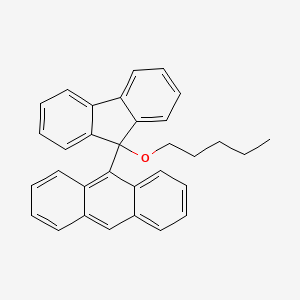


![({4-[Bis(2-iodoethyl)amino]phenyl}methylidene)propanedinitrile](/img/structure/B15250796.png)
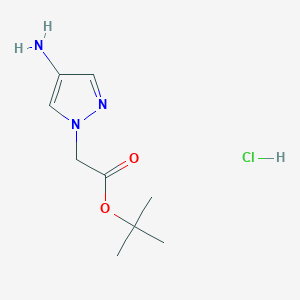
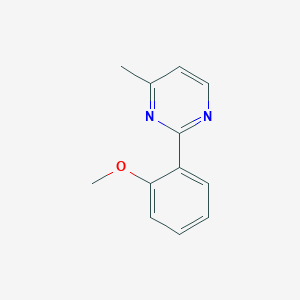
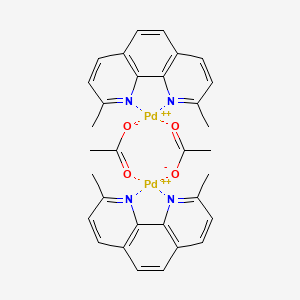
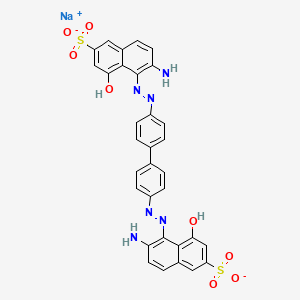

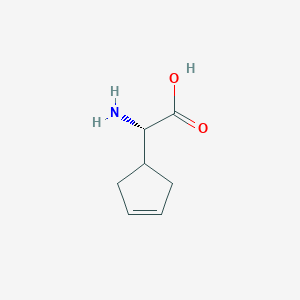
![[3,4'-Bipyridin]-2'-ylmethanol](/img/structure/B15250827.png)
